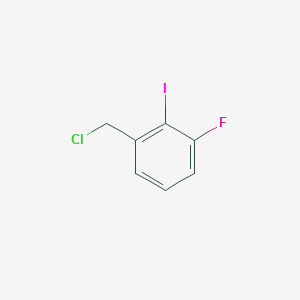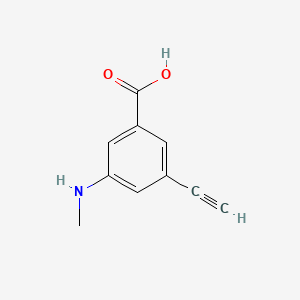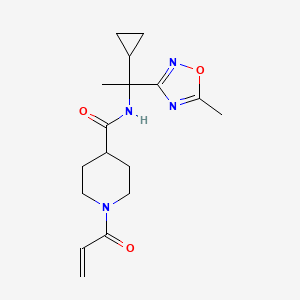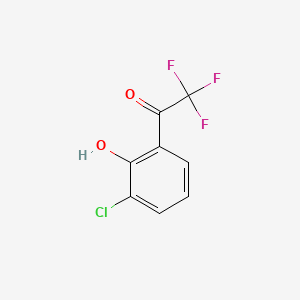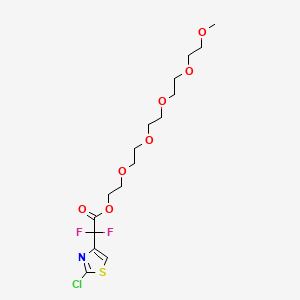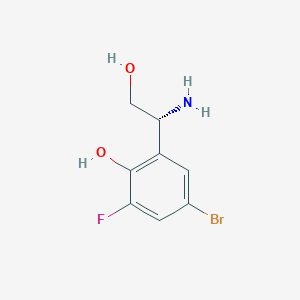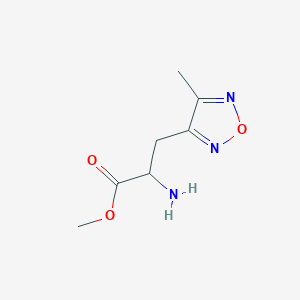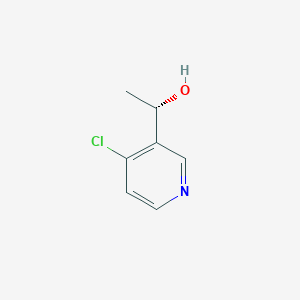
(As)-4-chloro-a-methyl-3-pyridinemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(As)-4-chloro-a-methyl-3-pyridinemethanol is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the alpha position, and a hydroxyl group attached to the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (As)-4-chloro-a-methyl-3-pyridinemethanol typically involves the chlorination of a-methyl-3-pyridinemethanol. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
(As)-4-chloro-a-methyl-3-pyridinemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH.
Major Products Formed
Oxidation: 4-chloro-a-methyl-3-pyridinecarboxaldehyde.
Reduction: 4-chloro-a-methyl-3-pyridinemethanamine.
Substitution: 4-substituted derivatives depending on the nucleophile used.
科学研究应用
(As)-4-chloro-a-methyl-3-pyridinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of (As)-4-chloro-a-methyl-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect signaling pathways by modulating receptor activity, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
4-chloro-3-pyridinemethanol: Lacks the methyl group at the alpha position.
4-chloro-a-methyl-2-pyridinemethanol: The hydroxyl group is at the 2nd position instead of the 3rd.
4-chloro-a-methyl-3-pyridinecarboxaldehyde: The hydroxyl group is oxidized to a carbonyl group.
Uniqueness
(As)-4-chloro-a-methyl-3-pyridinemethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, methyl group, and hydroxyl group in specific positions on the pyridine ring allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
(1S)-1-(4-chloropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |
InChI 键 |
YEAHSGXGXCOVHG-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C=CN=C1)Cl)O |
规范 SMILES |
CC(C1=C(C=CN=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13560851.png)
